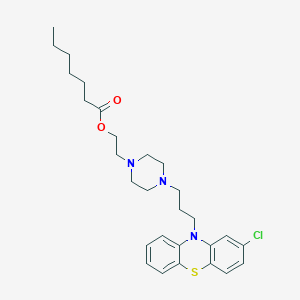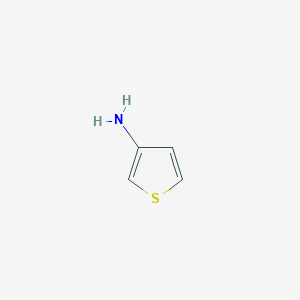
チオフェン-3-アミン
概要
説明
OSM-S-463は、アミノチエノピリミジン系に属する化合物であり、マラリア治療の可能性を探求するために研究されています。この化合物は、オープンソースコラボレーションを通じて新しい抗マラリア薬を開発することを目的としたオープンソースマラリアプロジェクトの一部です。 OSM-S-463は、マラリアの最も重篤な形態を引き起こす寄生虫であるマラリア原虫に対して有望な活性を示しています .
科学的研究の応用
OSM-S-463 has been extensively studied for its potential as an antimalarial agent. Its applications in scientific research include:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: OSM-S-463 is used in biological assays to evaluate its activity against Plasmodium falciparum and other parasites.
Medicine: The compound is being investigated for its potential to treat malaria, with studies focusing on its efficacy, toxicity, and mechanism of action.
作用機序
OSM-S-463の作用機序には、マラリア原虫のアスパラギンtRNAシンテターゼの阻害が含まれます。この酵素は、寄生虫のタンパク質合成に不可欠です。OSM-S-463はプロインヒビターとして作用し、酵素と共有結合性付加物を形成してその活性を阻害します。 これにより、タンパク質合成が阻害され、寄生虫のアミノ酸飢餓応答が活性化されます .
類似の化合物との比較
OSM-S-463は、OSM-S-106などのアミノチエノピリミジン系に属する他の化合物と比較されています。両方の化合物は類似の核構造を共有していますが、OSM-S-463には、マラリア原虫に対する活性と選択性を高める独自の修飾が施されています。その他の類似の化合物には、以下が含まれます。
OSM-S-106: 強力な抗マラリア活性を有する別のアミノチエノピリミジン。
TCMDC-135294: 構造的に関連する化合物で、同様の生物活性を持つ。
OSM-S-31: 同じ系列の化合物で、マラリアに対する活性を予測されています
OSM-S-463は、他の類似の化合物と比較して、その有効性を向上させ、毒性を軽減する特定の修飾により際立っています。
準備方法
OSM-S-463の合成には、チエノピリミジン骨格の構築から始まるいくつかの工程が含まれます。合成経路には、通常、以下の工程が含まれます。
チオフェン出発物質の合成: 合成は、チオフェン誘導体の調製から始まります。
チエノピリミジンコアの形成: 次に、チオフェン誘導体を適切な試薬と反応させて、チエノピリミジンコアを形成します。
ハロゲン化とアミノ化: チエノピリミジンコアは、ハロゲン化とそれに続くアミノ化を受けて、アミノ基を導入します。
最終的な修飾:
OSM-S-463の工業的製造方法では、これらの合成工程を最適化して、高収率と高純度を確保するとともに、大規模生産に対応する可能性があります。
化学反応の分析
OSM-S-463は、以下を含む様々な化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 化合物に存在する官能基を修飾するために、還元反応を実行することができます。
置換: ハロゲン化やアミノ化などの置換反応は、OSM-S-463の合成における重要な工程です。
カップリング反応: 鈴木カップリング反応は、チエノピリミジンコアに様々な置換基を導入するために使用されます.
これらの反応で使用される一般的な試薬には、ハロゲン化剤、還元剤、カップリング剤が含まれます。これらの反応から生成される主な生成物は、様々な官能基を有するチエノピリミジン骨格の誘導体です。
科学研究への応用
OSM-S-463は、抗マラリア剤としての可能性について広く研究されてきました。科学研究におけるその応用には、以下が含まれます。
化学: この化合物は、アミノチエノピリミジンの合成と反応性を研究するためのモデルとして使用されています。
生物学: OSM-S-463は、マラリア原虫やその他の寄生虫に対する活性を評価するための生物学的アッセイで使用されています。
医学: この化合物は、マラリア治療の可能性について調査されており、その有効性、毒性、作用機序に焦点を当てた研究が行われています。
類似化合物との比較
OSM-S-463 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-463 has unique modifications that enhance its activity and selectivity against Plasmodium falciparum. Other similar compounds include:
OSM-S-106: Another aminothienopyrimidine with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
OSM-S-31: A compound from the same series with predicted activity against malaria
OSM-S-463 stands out due to its specific modifications that improve its efficacy and reduce toxicity compared to other similar compounds.
特性
IUPAC Name |
thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYESBFCGKOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348756 | |
| Record name | thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-06-1 | |
| Record name | thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of thiophen-3-amine derivatives synthesized in the provided research?
A1: The research focuses on synthesizing various thiophen-3-amine derivatives. For instance, one study [] describes a modified Gewald reaction to produce 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)thiophen-3-amine. This compound features a benzothiophene core with a 3-amine group and a 2-(1H-benzo(d)(1,2,3)triazol-1-yl) substituent. Another study [] investigates the synthesis of 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines, highlighting the diversity of substituents possible on the thiophene ring.
Q2: What synthetic strategies are employed to obtain thiophen-3-amine derivatives in the discussed research?
A2: The synthesis of thiophen-3-amine derivatives involves various methods. One study [] utilizes a modified Gewald reaction, reacting 1-chloromethylbenzotriazole with thiosalicylonitrile followed by cyclization using lithium diisopropylamide (LDA). Another study [] describes an LDA-mediated cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles to obtain the desired 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. These examples highlight the versatility of LDA as a reagent in constructing the thiophene ring system.
Q3: Are there any challenges associated with the synthesis of certain thiophen-3-amine derivatives?
A3: Yes, the research [] mentions challenges in removing the benzotriazole nitrogen from the synthesized 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)thiophen-3-amine. Attempts to cleave this group under both thermal and photolytic conditions were unsuccessful. This suggests that further optimization or alternative synthetic routes might be necessary to obtain the desired deprotected thiophen-3-amine derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


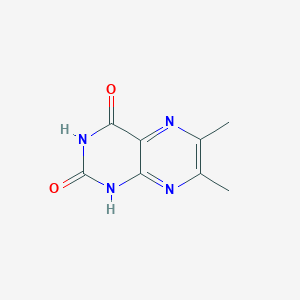

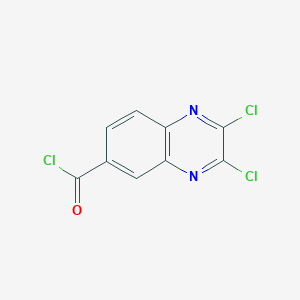
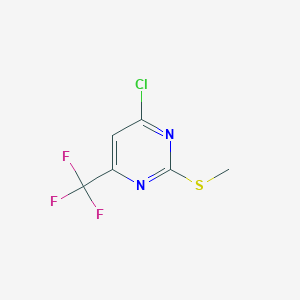
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
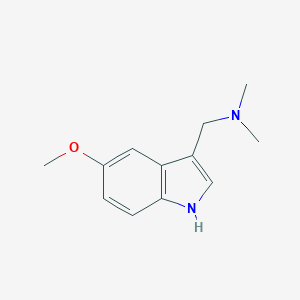
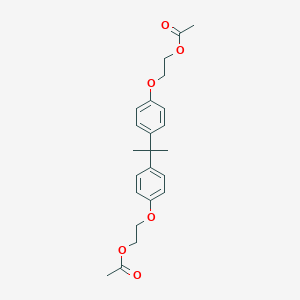

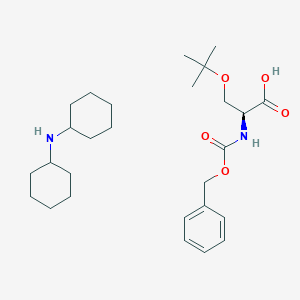

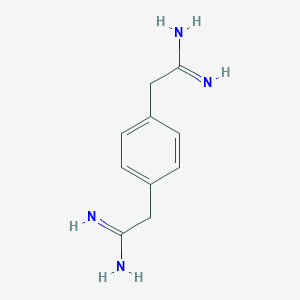
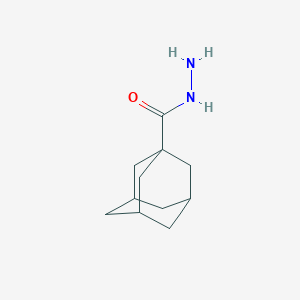
![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)
